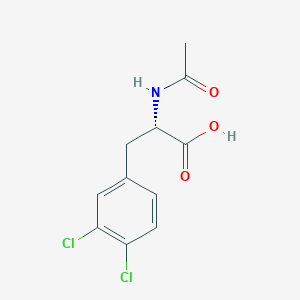

N-Acetyl-3,4-dichlorophenylalanine

Description

N-Acetyl-3,4-dichlorophenylalanine is a synthetic derivative of phenylalanine featuring acetyl and dichloro substituents. For instance, D-3,4-dichlorophenylalanine (D-Cl2Phe) is documented as a residue in luteinizing hormone-releasing hormone (LHRH) antagonists, where its dichloro substitution enhances lipophilicity and receptor-binding stability . The acetylation of the amino group in phenylalanine derivatives, as seen in N-Acetyl-3,4-dihydroxy-L-phenylalanine (JS-2), modifies solubility and metabolic stability, suggesting similar effects in the dichloro variant .

Properties

Molecular Formula |

C11H11Cl2NO3 |

|---|---|

Molecular Weight |

276.11 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(3,4-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |

InChI Key |

VLSILMGYPXGZIG-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3,4-dichlorophenylalanine typically involves the acetylation of 3,4-dichlorophenylalanine. One common method is the reaction of 3,4-dichlorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3,4-dichlorophenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of N-Acetyl-3,4-dichlorophenylalanine typically involves the acetylation of 3,4-dichlorophenylalanine using acetic anhydride in the presence of a base like pyridine. The resulting compound exhibits unique interactions with biological targets, acting as an inhibitor or modulator of enzymes involved in metabolic processes. This mechanism underpins its potential therapeutic applications.

Neurochemical Effects

Research has indicated that this compound influences serotonin levels in rodent models. A controlled study demonstrated that administration led to significant alterations in serotonin levels, correlating with behavioral changes indicative of anxiety reduction.

Behavioral Analysis

In behavioral studies utilizing the open field test (OFT), subjects treated with this compound exhibited increased anxiety-like behaviors compared to controls. However, co-administration with anxiolytics such as clonazepam reversed these effects, suggesting a potential application in treating anxiety disorders.

Metabolic Profiling

Metabolomic studies have linked this compound treatment to significant changes in metabolic pathways associated with neurotransmitter synthesis and degradation. This insight into systemic effects highlights its relevance in conditions characterized by neurotransmitter dysregulation.

Case Studies

Case Study 1: Neurochemical Impact on Anxiety

- Objective : To assess the impact of this compound on serotonin levels and anxiety behaviors.

- Method : Rodent models were administered varying doses of the compound.

- Results : Significant alterations in serotonin levels were observed, correlating with reduced anxiety behaviors in treated subjects.

Case Study 2: Interaction with Anxiolytics

- Objective : To investigate the interaction between this compound and anxiolytics.

- Method : Rodents were treated with both this compound and clonazepam.

- Results : Co-administration resulted in a reversal of anxiety-like behaviors induced by this compound.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic avenues:

- Anxiety Disorders : Its modulation of serotonin levels presents opportunities for developing treatments for anxiety-related conditions.

- Neurodegenerative Diseases : The compound's influence on neurotransmitter pathways may be explored for therapeutic interventions in diseases characterized by neurotransmitter imbalances.

Mechanism of Action

The mechanism of action of N-Acetyl-3,4-dichlorophenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. It may also interact with receptors and signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-3,4-dihydroxy-L-phenylalanine (JS-2)

- Structure : Features acetyl and dihydroxy (3,4-OH) groups on phenylalanine.

- Source : Naturally produced by Streptomyces sp. 8812 and confirmed via synthetic acetylation of L-Dopa .

- Bioactivity : Inhibits DD-carboxypeptidases, critical for bacterial cell wall synthesis, making it a candidate for antimicrobial research .

- Solubility : Polar hydroxyl groups enhance water solubility compared to dichloro derivatives.

D-3,4-Dichlorophenylalanine (D-Cl2Phe)

- Structure : Dichloro (3,4-Cl) substituents on phenylalanine; lacks acetylation.

- Application : Used in LHRH antagonists to improve proteolytic resistance and receptor affinity due to halogen-induced steric effects .

- Lipophilicity : LogP higher than hydroxylated analogs, favoring membrane permeability.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: 3,4-dihydroxy substitution on a phenylpropanoid backbone.

- Function: Antioxidant and anti-inflammatory properties driven by phenolic hydroxyl groups .

- Contrast : Replacing hydroxyl with chlorine reduces redox activity but increases chemical stability.

L-3,4-Dichlorophenylalanine

- Role : Used as an internal standard in metabolomic studies due to its stability and distinct chromatographic profile .

- Metabolic Impact: Unlike acetylated derivatives, it may interfere with endogenous amino acid pathways.

Comparative Analysis Table

Research Findings and Implications

- Structural Effects : Chlorination at 3,4 positions increases steric bulk and electron-withdrawing effects, altering binding kinetics compared to hydroxylated analogs .

- Acetylation Impact : Acetylation reduces metabolic degradation (e.g., deamination) and enhances blood-brain barrier penetration in phenylalanine derivatives .

- Biological Activity : Dichloro derivatives like D-Cl2Phe exhibit higher specificity in hormone antagonists, while hydroxylated analogs (e.g., JS-2) target enzymatic pathways .

Biological Activity

N-Acetyl-3,4-dichlorophenylalanine (NADCA) is a synthetic derivative of phenylalanine, notable for its structural modifications that enhance its biological activity. This compound has been explored for various pharmacological effects, particularly in the context of neurochemistry and metabolic pathways. This article delves into the biological activity of NADCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

NADCA is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the phenylalanine ring, along with an acetyl group at the amino terminus. This modification is believed to influence its interaction with biological targets, enhancing its solubility and bioavailability compared to its parent compound.

The biological activity of NADCA primarily stems from its interaction with neurotransmitter systems and metabolic pathways. Research indicates that NADCA may modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, particularly in relation to serotonin and dopamine pathways.

Key Mechanisms:

- Inhibition of Tryptophan Hydroxylase (TPH) : NADCA has been shown to inhibit TPH, a critical enzyme in serotonin biosynthesis. Studies reveal that NADCA's structural features allow it to form covalent modifications with cysteinyl residues in TPH, leading to decreased enzymatic activity .

- Modulation of Sigma Receptors : Preliminary studies suggest that NADCA might interact with sigma receptors, which are implicated in various neurological functions. These receptors modulate neurotransmitter release and could play a role in the anxiolytic effects observed with NADCA treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activities of NADCA:

Case Studies

- Neurochemical Effects : In a controlled study involving rodent models, administration of NADCA led to significant alterations in serotonin levels, correlating with behavioral changes indicative of anxiety reduction. The study highlighted that doses affecting TPH activity also resulted in observable changes in anxiety-related behaviors .

- Behavioral Analysis : Another study examined the effects of NADCA on anxiety-like behaviors using the open field test (OFT). Results indicated that subjects treated with NADCA spent less time in central areas of the arena compared to controls, suggesting increased anxiety levels. However, co-administration with anxiolytics like clonazepam reversed this effect, indicating a potential therapeutic application for NADCA in anxiety disorders .

Research Findings

Recent research has focused on the broader implications of NADCA's biological activity:

- Serotonin Pathway Interactions : The inhibition of TPH by NADCA suggests potential applications in treating conditions characterized by serotonin dysregulation, such as depression and anxiety disorders.

- Metabolic Profiling : Metabolomic studies have linked NADCA treatment to significant changes in metabolic pathways associated with neurotransmitter synthesis and degradation, providing insights into its systemic effects .

Q & A

Basic Research Questions

Q. How is N-Acetyl-3,4-dichlorophenylalanine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in 3,4-dichlorophenylalanine derivatives, followed by acetylation and deprotection steps. For example, Boc-3,4-dichloro-L-phenylalanine (CAS 80741-39-5) is a precursor, synthesized using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents . Post-synthesis, purity (>98%) is verified via HPLC, while structural integrity is confirmed using NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. What analytical methods are critical for ensuring purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–254 nm, as validated for related acetylated phenylalanine derivatives .

- Melting Point Analysis : Determines crystalline stability (e.g., decomposition near 290°C for analogous dihydroxy-phenylalanine derivatives) .

- Spectroscopy : FT-IR for functional group identification (amide C=O stretch at ~1650 cm⁻¹) and NMR for stereochemical confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Use desiccants to avoid hygroscopic degradation. For handling, employ PPE (gloves, goggles, lab coats) and local exhaust ventilation to minimize inhalation risks, as recommended in safety protocols for structurally similar acetylated amino acids .

Advanced Research Questions

Q. What role does this compound play in microbial degradation of chlorinated herbicides?

- Methodological Answer : In bioremediation studies, engineered Rhizobia strains biotransform herbicides like linuron into N-acetyl-3,4-dichloroaniline (N-acetyl-3,4-DCA), a less toxic metabolite. Researchers use GC-MS or LC-MS/MS to track this pathway in soil microcosms, with acetyltransferase activity assays (e.g., NADH-coupled spectrophotometry) to quantify enzymatic efficiency .

Q. How do metabolic pathways involving this compound differ between mammalian and microbial systems?

- Methodological Answer : In mammals, hepatic microsomes and brain tissues catalyze N-acetylation via NAT (N-acetyltransferase) enzymes, producing detoxified metabolites. For example, mescaline derivatives undergo similar acetylation to form N-acetyl-3,4-dimethoxyphenylethylamine, detectable via LC-TOF-MS in urine . In contrast, microbial systems (e.g., Pseudomonas) prioritize dehalogenation pathways, analyzable via ³⁶Cl radiolabeling .

Q. What are the structure-activity relationships (SAR) of this compound derivatives in drug design?

- Methodological Answer : SAR studies compare analogs like Boc-D-3,4-dichlorophenylalanine (CAS 114873-13-1) to assess bioactivity. Computational tools (e.g., molecular docking with AutoDock Vina) model interactions with targets like LHRH receptors, while in vitro assays (e.g., cAMP modulation in HEK293 cells) validate functional effects .

Q. How can researchers detect and quantify this compound in environmental samples?

- Methodological Answer : Use SPE (solid-phase extraction) with C18 cartridges for sample prep, followed by LC-MS/MS in MRM (multiple reaction monitoring) mode. Calibrate with deuterated internal standards (e.g., acenaphthene-d10) to correct matrix effects, as demonstrated in environmental analyses of chlorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.